molecular formula C25H26N6O5 B607648 Glasdegib maleate CAS No. 2030410-25-2

Glasdegib maleate

Katalognummer B607648
CAS-Nummer: 2030410-25-2
Molekulargewicht: 490.52
InChI-Schlüssel: VJCVKWFBWAVYOC-UIXXXISESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glasdegib maleate, also known as DAURISMO™, is a hedgehog pathway inhibitor . It is formulated with the maleate salt of glasdegib . The molecular formula for glasdegib maleate is C25H26N6O5 . The molecular weight for glasdegib maleate is 490.51 Daltons . The chemical name of glasdegib maleate is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate . Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of glasdegib maleate is 1.7 mg/mL .


Molecular Structure Analysis

The molecular structure of Glasdegib maleate was revealed through 15N ssNMR and single-crystal X-ray diffraction . The obtained crystals of Glasdegib dimaleate exist in double-salt form . This is a surprising finding based on the pKa values for Glasdegib and maleic acid .


Chemical Reactions Analysis

Glasdegib is predominantly metabolized by the cytochrome P450 (CYP)3A4 pathway, with minor contributions by CYP2C8 and UGT1A9 . The role of CYP3A4 in the clearance of Glasdegib has been confirmed with clinical drug–drug interaction (DDI) studies following the coadministration of Glasdegib with the strong CYP3A4 inhibitor ketoconazole and the strong inducer rifampin .


Physical And Chemical Properties Analysis

Glasdegib maleate is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of Glasdegib maleate is 1.7 mg/mL .

Wissenschaftliche Forschungsanwendungen

1. Bioavailability and Pharmacokinetics

Glasdegib maleate's oral bioavailability and pharmacokinetics have been a significant focus in scientific research. Studies have investigated the relative bioavailability of different glasdegib formulations, including maleate salt-based tablets, and their pharmacokinetic profiles in healthy volunteers. These studies found that the maleate salt-based tablet formulations of glasdegib were bioequivalent to the diHCl tablet formulation, and the extent of the observed effect of a high-fat, high-calorie meal or concurrent treatment with a proton pump inhibitor on glasdegib exposure was not considered clinically meaningful (Giri et al., 2017) (Shaik et al., 2018).

2. Inhibitory Mechanism and Antineoplastic Activity

Glasdegib acts as a smoothened (SMO) receptor inhibitor, impeding the Hedgehog (Hh) signaling pathway, which is crucial for cellular growth and differentiation. This inhibition is particularly relevant in various types of malignancies, as constitutive activation of the Hh pathway signaling is observed in numerous cancers. Its antineoplastic activity, particularly in the context of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), has been extensively studied and documented (Definitions, 2020).

3. Clinical Efficacy in Hematologic Malignancies

Several clinical studies have demonstrated the efficacy of glasdegib in combination with other chemotherapeutic agents in treating AML and high-risk MDS. These studies have shown that glasdegib, in combination with agents like cytarabine and daunorubicin, can be an effective treatment option, offering a favorable benefit–risk profile for AML patients unsuitable for intensive chemotherapy (Cortes et al., 2018) (Cortes et al., 2018).

4. Approval and Development Milestones

The development and approval process of glasdegib, especially its designation for AML treatment, highlights its importance in the scientific community. It received orphan designation for AML and MDS treatment in the USA and EU and is undergoing clinical development for use in various malignancies (Hoy, 2019).

5. Pharmacodynamic and Safety Evaluation

Glasdegib's safety profile and pharmacodynamic characteristics have been evaluated in clinical studies. These evaluations include assessing its effects on cardiac repolarization, metabolism, excretion, and overall safety in patients with hematologic malignancies and solid tumors (Masters et al., 2020) (Lam et al., 2017).

Safety And Hazards

Glasdegib can cause embryo-fetal death or severe birth defects when administered to a pregnant woman . It is embryotoxic, fetotoxic, and teratogenic in animals . The label includes a boxed warning for embryo-fetal toxicity and a warning for QT interval prolongation . There is a limitation of use for patients with moderate-to-severe hepatic and severe renal impairment .

Zukünftige Richtungen

Glasdegib is the first and only FDA-approved Hedgehog pathway inhibitor for AML . It is indicated for use in combination with low-dose cytarabine for the treatment of newly-diagnosed AML in patients aged ≥ 75 years or those who have comorbidities that preclude use of intensive induction chemotherapy . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .

Eigenschaften

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCVKWFBWAVYOC-UIXXXISESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027747
Record name Glasdegib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glasdegib maleate

CAS RN

2030410-25-2
Record name Glasdegib maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glasdegib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLASDEGIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
27
Citations
B Peklar, F Perdih, D Makuc, J Plavec, J Cluzeau… - Pharmaceutics, 2022 - mdpi.com
… The crystal structures of glasdegib monomaleate and glasdegib dimaleate differ primarily in their glasdegib:maleate monoanion ratios and in a charge on the glasdegib species. In …
Number of citations: 6 www.mdpi.com
SM Hoy - Drugs, 2019 - Springer
Glasdegib (DAURISMO™) is an oral inhibitor of the Hedgehog signalling pathway, the activation of which is associated with a number of malignancies. It has been developed by Pfizer …
Number of citations: 61 link.springer.com
N Giri, LH Lam, RR LaBadie, JF Krzyzaniak… - Cancer chemotherapy …, 2017 - Springer
… In conclusion, the 100 mg glasdegib maleate tablet formulation, regardless of particle size, showed similar bioavailability to the 100 mg glasdegib diHCl tablet formulation that was used …
Number of citations: 13 link.springer.com
N Shaik, RR LaBadie, B Hee, G Chan - Cancer Chemotherapy and …, 2021 - Springer
Purpose Glasdegib is being developed for indications in myeloid malignancies. The effect of renal impairment on the pharmacokinetics (PK) of a single, oral, 100-mg glasdegib dose …
Number of citations: 2 link.springer.com
B Munjal, K DeBoyace, F Cao… - Molecular …, 2023 - ACS Publications
In recent years, continuous tablet manufacturing technology has been used to obtain regulatory approval of several new drug products. While a significant fraction of active …
Number of citations: 3 pubs.acs.org
SS Bharate - Pharmaceutical Research, 2021 - Springer
… Furthermore, glasdegib maleate (54) was identified due to its better thermal stability over HCl salt. Maleate salt is also bioequivalent to glasdegib HCl (aqueous solubility of HCl and …
Number of citations: 19 link.springer.com
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com
VT Sabe, T Ntombela, LA Jhamba… - European Journal of …, 2021 - Elsevier
Computer-aided drug design (CADD) is one of the pivotal approaches to contemporary pre-clinical drug discovery, and various computational techniques and software programs are …
Number of citations: 226 www.sciencedirect.com
DJ Newman, GM Cragg - Journal of natural products, 2020 - ACS Publications
This review is an updated and expanded version of the five prior reviews that were published in this journal in 1997, 2003, 2007, 2012, and 2016. For all approved therapeutic agents, …
Number of citations: 554 pubs.acs.org
TN Thai, AG Winterstein, EA Suarez, M Nguyen… - 2021 - sentinelinitiative.org
Generic Name Brand Name amlodipine besylate/benazepril HCl Lotrel amlodipine besylate/benazepril HCl amlodipine-benazepril benazepril HCl benazepril benazepril HCl …
Number of citations: 1 www.sentinelinitiative.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.